Anethofuran

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble (in ethanol)

Synonyms

Canonical SMILES

Isomeric SMILES

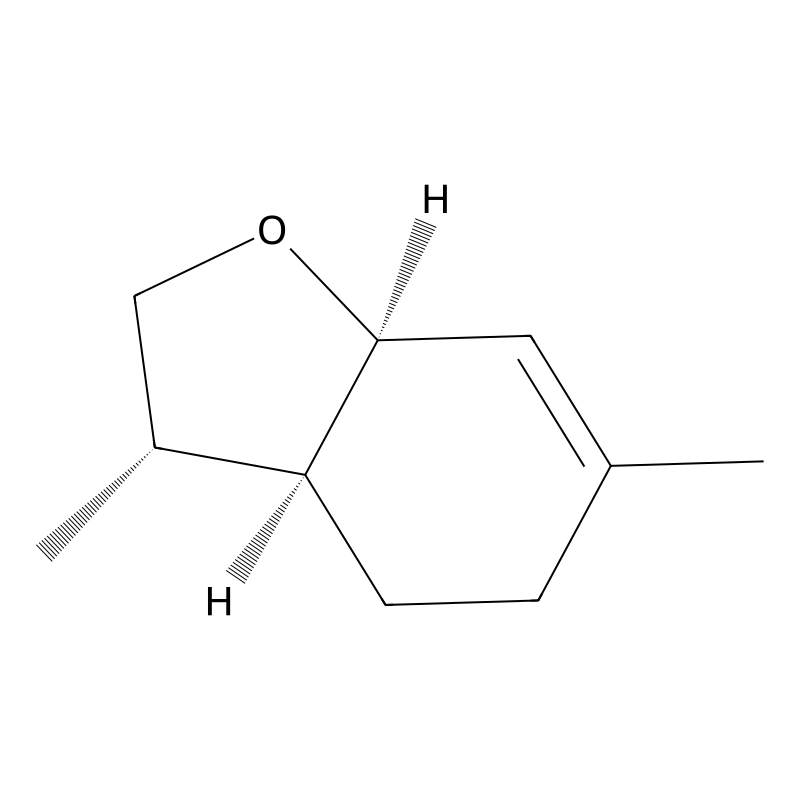

Anethofuran is a naturally occurring compound primarily found in the essential oil of dill (Anethum graveolens) and other plants. It is classified as an isobenzofuran derivative, with the chemical formula and a molecular weight of approximately 152.24 g/mol . Anethofuran contributes to the characteristic flavor and aroma of dill, making it significant in culinary applications. Its structure consists of a fused benzene and furan ring, which is responsible for its unique chemical properties and biological activities .

Anethofuran exhibits several biological activities that contribute to its potential health benefits:

- Antioxidant Activity: Studies have shown that Anethofuran possesses significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress .

- Anti-inflammatory Effects: It has been reported to reduce inflammation in various models, suggesting its potential use in treating inflammatory conditions .

- Antimicrobial Properties: Anethofuran demonstrates activity against certain bacteria and fungi, making it a candidate for use in antimicrobial formulations .

Anethofuran can be synthesized through various methods:

- Natural Extraction: The primary method of obtaining Anethofuran is through steam distillation of dill oil, where it is isolated along with other volatile compounds.

- Chemical Synthesis: Laboratory synthesis may involve the cyclization of appropriate precursors under acidic conditions or through photo

Anethofuran has several applications across different fields:

- Culinary Uses: It is widely used as a flavoring agent in food products due to its pleasant aroma.

- Pharmaceuticals: Given its biological activities, Anethofuran is being researched for potential therapeutic applications, particularly in anti-inflammatory and antimicrobial treatments.

- Cosmetics: Its antioxidant properties make it suitable for use in cosmetic formulations aimed at skin protection and rejuvenation.

Anethofuran shares structural similarities with several other compounds that belong to the class of isobenzofurans or related aromatic compounds. Below are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Dill Ether | Isobenzofuran | Major component in dill oil; similar flavor profile |

| 2-Isobutyl-4-methylphenol | Aromatic compound | Used as an antimicrobial agent; distinct from Anethofuran |

| Eugenol | Phenolic compound | Found in clove oil; known for analgesic properties |

| Carvacrol | Monoterpenoid | Found in oregano oil; strong antimicrobial activity |

Anethofuran's uniqueness lies in its specific combination of aroma, biological activity, and potential health benefits compared to these similar compounds. Its role as a flavoring agent combined with its pharmacological significance sets it apart from others listed.

Molecular Identity and Composition

Molecular Formula C₁₀H₁₆O

Anethofuran is characterized by the molecular formula C₁₀H₁₆O, indicating a compound composed of ten carbon atoms, sixteen hydrogen atoms, and one oxygen atom [1] [2]. This molecular composition places anethofuran within the category of oxygenated monoterpenes, specifically representing a bicyclic structure with a molecular framework that incorporates both saturated and unsaturated carbon centers [3] [4]. The presence of a single oxygen atom integrated into the cyclic system defines the fundamental chemical architecture of this compound [1] [2].

Molecular Weight and IUPAC Nomenclature

The molecular weight of anethofuran is precisely calculated as 152.23 grams per mole, with an exact mass determination of 152.120115130 daltons [1] [2] [4]. The compound exhibits a monoisotopic mass of 152.120115134 daltons, reflecting the mass of the most abundant isotopic composition [2] [4]. According to the International Union of Pure and Applied Chemistry nomenclature system, anethofuran is formally designated as (3S,3aS,7aR)-3,6-dimethyl-2,3,3a,4,5,7a-hexahydro-1-benzofuran [1] [2] [28]. This systematic name explicitly describes the stereochemical configuration and the degree of saturation within the benzofuran ring system, providing a comprehensive chemical identifier that unambiguously defines the molecular structure [1] [28].

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 152.23 g/mol | [1] [2] |

| Exact Mass | 152.120115130 Da | [1] [4] |

| Monoisotopic Mass | 152.120115134 Da | [2] [4] |

| IUPAC Name | (3S,3aS,7aR)-3,6-dimethyl-2,3,3a,4,5,7a-hexahydro-1-benzofuran | [1] [2] |

Synonyms and Alternative Designations

Anethofuran is recognized by numerous alternative designations within scientific literature and chemical databases [1] [2]. The compound is commonly referred to as dill ether, reflecting its natural occurrence and characteristic aromatic properties associated with dill plants [1] [2] [8]. Additional systematic names include 3,6-dimethyl-2,3,3a,4,5,7a-hexahydrobenzofuran and benzofuran, 2,3,3a,4,5,7a-hexahydro-3,6-dimethyl- [1] [2]. The stereochemically specific designation (3S,3aS,7aR)-dill ether emphasizes the particular spatial arrangement of substituents within the molecular framework [1] [2]. Registry identification includes Chemical Abstracts Service numbers 74410-10-9 and 70786-44-6, providing standardized numerical identifiers for database referencing [1] [23] [24]. The compound also carries the Unique Ingredient Identifier code 2UX44R1B15 within regulatory databases [1] [2]. Additional nomenclature variations encompass 3,9-epoxy-1-p-menthene and 3,7-dimethyl-4,5,6,9-tetrahydrocoumaran, representing alternative systematic approaches to describing the molecular architecture [1] [2].

Structural Characteristics

Isobenzofuran Moiety

Anethofuran belongs to the chemical class of organic compounds known as isobenzofurans, which are characterized by organic aromatic compounds containing an isobenzofuran moiety [2] [6]. The isobenzofuran structural framework represents a fundamental heterocyclic system consisting of a benzene ring fused to a furan ring, creating a bicyclic aromatic structure [2] [6]. Within anethofuran, this core isobenzofuran unit undergoes significant hydrogenation, resulting in a partially saturated system designated as hexahydrobenzofuran [1] [2]. The reduction of the aromatic character through hydrogenation creates a more flexible molecular structure while maintaining the essential oxygen-containing heterocyclic framework [1] [2]. The specific arrangement within anethofuran involves the integration of two methyl substituents at positions 3 and 6, contributing to the compound's unique three-dimensional architecture [1] [2] [4]. This modified isobenzofuran core provides the structural foundation for anethofuran's distinctive chemical and physical properties [2] [6].

Stereochemistry and Configuration

The stereochemical complexity of anethofuran arises from the presence of three defined stereocenters within its molecular structure, specifically designated as (3S,3aS,7aR) configuration [1] [2] [28]. This stereochemical arrangement indicates that the compound possesses three chiral centers that determine the spatial orientation of substituents around these asymmetric carbon atoms [1] [28]. The stereochemical descriptor (3S,3aS,7aR) employs the Cahn-Ingold-Prelog priority rules to assign absolute configuration, where S denotes sinister (left-handed) and R indicates rectus (right-handed) spatial arrangements [1] [28]. The defined atom stereocenter count of three confirms the stereochemical complexity, while the absence of undefined stereocenters indicates complete stereochemical characterization [1]. The molecular structure exhibits no defined or undefined bond stereocenters, indicating that all stereochemical features are localized to the atomic centers rather than double bond configurations [1]. The InChI stereochemical string representation "/t8-,9+,10+/m1/s1" provides a computational encoding of the three-dimensional molecular geometry [1] [3]. This specific stereochemical configuration contributes significantly to the compound's biological activity and physical properties, as stereoisomers can exhibit markedly different behaviors despite identical molecular formulas [1] [28].

Structural Elucidation History

The structural elucidation of anethofuran represents a significant achievement in natural product chemistry, with the compound being first identified and characterized through comprehensive spectroscopic analysis [17] [29]. Early structural determination efforts relied on gas chromatography-mass spectrometry techniques, which enabled the initial identification of anethofuran as a component of essential oils derived from Anethum graveolens [17] [29]. The complete stereochemical assignment required advanced nuclear magnetic resonance spectroscopy methods, including two-dimensional correlation experiments that established the relative configuration of the multiple chiral centers [17] [21]. Mass spectrometric fragmentation patterns provided crucial information regarding the molecular connectivity and the presence of the characteristic benzofuran ring system [17]. The definitive structural confirmation incorporated infrared spectroscopy data, which identified characteristic functional group vibrations associated with the ether linkage and the partially saturated aromatic system [17]. Modern computational chemistry methods have further validated the proposed structure through theoretical calculations of spectroscopic properties and thermodynamic stability [21]. The integration of multiple analytical techniques ultimately established the complete three-dimensional structure of anethofuran, including the absolute stereochemical configuration [17] [21] [29].

Physicochemical Properties

Physical State and Appearance

Anethofuran exists as a clear, almost colorless liquid under standard temperature and pressure conditions [1]. The compound exhibits a characteristic herbal, dill-like aromatic profile that reflects its natural occurrence in essential oil systems [1] [18]. The physical appearance is described as a thin, clear, pale yellow liquid that demonstrates a tendency to darken over time upon exposure to environmental conditions [18]. The liquid state at ambient conditions is consistent with the molecular weight and structural characteristics of the compound [1] [18]. The aromatic properties contribute to its applications as a flavoring agent, where the fresh, herbaceous scent provides gentle, warm, and spicy sensory characteristics [18]. The density of anethofuran ranges from 0.966 to 0.970 grams per cubic centimeter, indicating a density slightly lower than water [1]. The refractive index falls within the range of 1.478 to 1.481, providing optical characteristics useful for analytical identification and purity assessment [1].

| Physical Property | Value | Reference |

|---|---|---|

| Physical State | Clear, almost colorless liquid | [1] |

| Density | 0.966-0.970 g/cm³ | [1] |

| Refractive Index | 1.478-1.481 | [1] |

| Appearance | Thin, clear, pale yellow liquid | [18] |

| Aroma | Herbal, dill-like | [1] [18] |

Boiling Point and Vapor Pressure

The boiling point of anethofuran is reported as 207 degrees Celsius at standard atmospheric pressure of 760 millimeters of mercury [13]. This relatively elevated boiling point reflects the molecular weight and intermolecular forces present within the compound structure [13]. The vapor pressure characteristics indicate a value of 0.331 millimeters of mercury at 25 degrees Celsius, demonstrating moderate volatility under ambient conditions [13]. The flash point is determined to be 73.6 degrees Celsius, indicating the temperature at which the compound can form an ignitable mixture with air [13]. These thermal properties are critical for understanding the behavior of anethofuran during distillation processes and storage conditions [13]. The vapor pressure data suggests that anethofuran exhibits sufficient volatility to contribute to the aromatic profile of essential oil preparations while maintaining stability under normal handling conditions [13].

| Thermal Property | Value | Reference |

|---|---|---|

| Boiling Point | 207°C at 760 mmHg | [13] |

| Vapor Pressure | 0.331 mmHg at 25°C | [13] |

| Flash Point | 73.6°C | [13] |

Solubility Parameters

The solubility characteristics of anethofuran demonstrate very slight solubility in water, reflecting the predominantly hydrophobic nature of the molecular structure [1]. The compound exhibits complete solubility in ethanol, indicating compatibility with polar organic solvents [1]. The topological polar surface area is calculated as 9.2 square angstroms, confirming the limited polar character of the molecule [1] [4]. The XLogP3-AA value of 1.9 indicates moderate lipophilicity, suggesting favorable partitioning into organic phases [1] [4]. The hydrogen bond donor count is zero, while the hydrogen bond acceptor count is one, corresponding to the single oxygen atom within the ether linkage [1]. The rotatable bond count of zero reflects the rigid cyclic structure that restricts conformational flexibility [1]. These solubility parameters indicate that anethofuran preferentially dissolves in nonpolar and moderately polar organic solvents while exhibiting limited aqueous solubility [1] [4].

| Solubility Parameter | Value | Reference |

|---|---|---|

| Water Solubility | Very slightly soluble | [1] |

| Ethanol Solubility | Soluble | [1] |

| Topological Polar Surface Area | 9.2 Ų | [1] [4] |

| XLogP3-AA | 1.9 | [1] [4] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

| Rotatable Bonds | 0 | [1] |

Physical Description

XLogP3

Density

UNII

Wikipedia

Use Classification

FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index